molecular formula C21H28N4O4 B2922452 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide CAS No. 1902907-27-0

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide

Cat. No.: B2922452
CAS No.: 1902907-27-0
M. Wt: 400.479
InChI Key: SAXUENHDQNLRMM-UHFFFAOYSA-N
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Description

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide is a complex organic compound that belongs to the class of benzamides. It contains a benzene ring substituted with a carboxamido group, a piperidine ring, and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide typically involves multiple steps. One common route includes the selective substitution of a chlorine atom at the 4-position of a precursor compound with 3-amino-5-cyclopropylpyrazole under basic conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound.

Scientific Research Applications

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential effects on various biological pathways.

    Medicine: It has shown promise as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to this enzyme, the compound can modulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide is unique due to its combination of a piperidine ring, a pyrazole ring, and a trimethoxybenzene moiety. This unique structure contributes to its specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-27-17-7-6-15(19(28-2)20(17)29-3)21(26)22-14-8-10-25(11-9-14)18-12-16(23-24-18)13-4-5-13/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXUENHDQNLRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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